Cas no 2639427-28-2 (4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid)

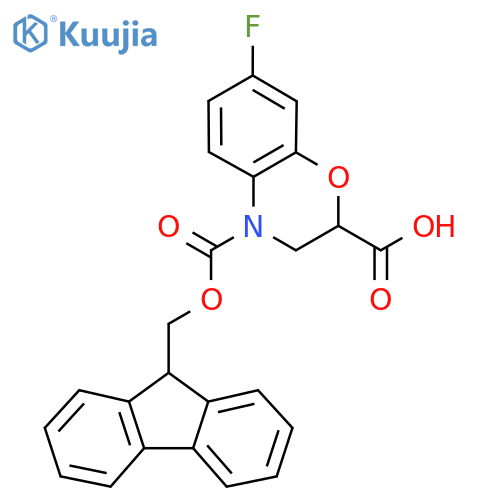

2639427-28-2 structure

商品名:4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2639427-28-2

- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- EN300-27782419

- 4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

-

- インチ: 1S/C24H18FNO5/c25-14-9-10-20-21(11-14)31-22(23(27)28)12-26(20)24(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,28)

- InChIKey: FTMXFLLTTSZLRT-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=C(C=1)OC(C(=O)O)CN2C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 419.11690084g/mol

- どういたいしつりょう: 419.11690084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 667

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 76.1Ų

4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782419-0.05g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 95.0% | 0.05g |

$1513.0 | 2025-03-19 | |

| Enamine | EN300-27782419-5.0g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 95.0% | 5.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-27782419-0.25g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 95.0% | 0.25g |

$1657.0 | 2025-03-19 | |

| Enamine | EN300-27782419-10g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 10g |

$7742.0 | 2023-09-09 | ||

| Enamine | EN300-27782419-10.0g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 95.0% | 10.0g |

$7742.0 | 2025-03-19 | |

| Enamine | EN300-27782419-0.5g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 95.0% | 0.5g |

$1728.0 | 2025-03-19 | |

| Enamine | EN300-27782419-5g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 5g |

$5221.0 | 2023-09-09 | ||

| Enamine | EN300-27782419-1.0g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 95.0% | 1.0g |

$1801.0 | 2025-03-19 | |

| Enamine | EN300-27782419-0.1g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 95.0% | 0.1g |

$1585.0 | 2025-03-19 | |

| Enamine | EN300-27782419-2.5g |

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

2639427-28-2 | 95.0% | 2.5g |

$3530.0 | 2025-03-19 |

4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2639427-28-2 (4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬